molecular formula C24H22F3N3O2S B2584917 N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 954618-98-5

N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2584917
CAS No.: 954618-98-5
M. Wt: 473.51
InChI Key: UOKSXMOKIJYVEK-UHFFFAOYSA-N
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Description

N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a unique combination of structural motifs This compound includes a tetrahydroisoquinoline core, a thiophene ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the thiophene ring: This step often involves cross-coupling reactions such as Suzuki or Stille coupling, where a thiophene derivative is coupled with a suitable halide.

    Attachment of the trifluoromethyl-substituted phenyl group: This can be done using Friedel-Crafts acylation or alkylation reactions, where the trifluoromethylbenzene is introduced to the intermediate compound.

    Final assembly: The final step involves the formation of the ethanediamide linkage, typically through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: The thiophene ring and the trifluoromethyl-substituted phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene and phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its complex structure.

Medicine

Industry

In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with various molecular targets. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, while the thiophene and trifluoromethyl groups can modulate its binding affinity and specificity. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the thiophene and trifluoromethyl groups.

    Thiophene-2-carboxamide: Contains the thiophene ring but lacks the tetrahydroisoquinoline and trifluoromethyl groups.

    3-(Trifluoromethyl)aniline: Contains the trifluoromethyl-substituted phenyl group but lacks the tetrahydroisoquinoline and thiophene rings.

Uniqueness

The uniqueness of N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide lies in its combination of structural motifs, which confer a diverse range of chemical reactivity and potential applications. The presence of the tetrahydroisoquinoline core, thiophene ring, and trifluoromethyl-substituted phenyl group makes it a versatile compound in various fields of research.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O2S/c25-24(26,27)19-6-3-7-20(12-19)29-23(32)22(31)28-13-21(18-9-11-33-15-18)30-10-8-16-4-1-2-5-17(16)14-30/h1-7,9,11-12,15,21H,8,10,13-14H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKSXMOKIJYVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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